molecular formula C22H25N3O3 B11317183 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11317183
M. Wt: 379.5 g/mol
InChI Key: PBZIQCPSTQJYEG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of furan, piperidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling with the oxazole moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities.

    Quinolone Derivatives: Used in medicinal chemistry for their antimicrobial properties.

    Piperidine Derivatives: Widely used in pharmaceuticals due to their structural versatility.

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of furan, piperidine, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-16-7-9-17(10-8-16)21-14-18(24-28-21)22(26)23-15-19(20-6-5-13-27-20)25-11-3-2-4-12-25/h5-10,13-14,19H,2-4,11-12,15H2,1H3,(H,23,26)

InChI Key

PBZIQCPSTQJYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCCCC4

Origin of Product

United States

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